Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate

Medicinal Chemistry Drug Discovery Physicochemical Properties

Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate (CAS: 2694745-12-3) is a high-value synthetic intermediate featuring the bicyclo[1.1.1]pentane (BCP) scaffold, a renowned three-dimensional bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. This compound is widely recognized in medicinal chemistry for its ability to enhance the physicochemical and pharmacokinetic profiles of drug candidates by increasing sp³ character and reducing planarity.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
Cat. No. B13467792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC12CC(C1)C2
InChIInChI=1S/C11H18O2/c1-10(2,3)13-9(12)7-11-4-8(5-11)6-11/h8H,4-7H2,1-3H3
InChIKeyUZKSRQYFYNMFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate: A Bicyclo[1.1.1]pentane (BCP) Bioisostere for Advanced Molecular Design and Procurement


Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate (CAS: 2694745-12-3) is a high-value synthetic intermediate featuring the bicyclo[1.1.1]pentane (BCP) scaffold, a renowned three-dimensional bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes [1]. This compound is widely recognized in medicinal chemistry for its ability to enhance the physicochemical and pharmacokinetic profiles of drug candidates by increasing sp³ character and reducing planarity [2]. It serves as a versatile building block for introducing the BCP-1-acetate moiety into complex molecules, enabling access to novel chemical space and improved drug-like properties.

Why tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate Cannot Be Casually Substituted: Critical Differences in Physicochemical and ADME Properties


While various bioisosteres (e.g., cubanes, bicyclo[2.2.2]octanes) exist, tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate offers a unique balance of properties not replicable by simple phenyl or alkyl ester analogs. Direct substitution with a phenyl-acetate, for instance, leads to increased lipophilicity and planar geometry, which often correlate with poorer aqueous solubility, higher metabolic clearance, and off-target promiscuity . Conversely, other saturated bioisosteres like bicyclo[2.2.2]octane fail to deliver the same magnitude of improvement in LogP and aqueous solubility [1]. The BCP core's specific strain energy and three-dimensionality are essential for maintaining potency while improving drug-likeness, making generic replacement a high-risk proposition for project timelines and patentability [2].

Quantitative Evidence Guide: Data-Driven Selection of tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate


Lipophilicity Reduction (LogP) vs. Phenyl Analogs: A Key Driver for Solubility and Metabolic Stability

Incorporating a BCP motif in place of a phenyl ring systematically reduces lipophilicity (LogP), a critical parameter for mitigating promiscuous binding and metabolic liabilities. In a comparative study of BCP-containing fragments versus their direct phenyl analogs, the BCP derivatives exhibited a substantial improvement (decrease) in LogP [1]. For the specific case of a γ-secretase inhibitor, replacement of a central fluorophenyl ring with a BCP core led to a measurable reduction in LogP, contributing to improved overall drug-likeness [2].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Aqueous Solubility Enhancement: A >4-Fold Improvement in Oral Absorption Correlates with Superior Physicochemical Profile

The three-dimensional, saturated BCP core significantly improves aqueous solubility compared to planar aromatic counterparts. This benefit is quantified in the case of a γ-secretase inhibitor (compound 3) where replacing the central phenyl ring with a BCP motif resulted in a >4-fold increase in oral absorption (Cmax and AUC) in a mouse model, directly attributed to enhanced passive permeability and aqueous solubility [1]. Class-wide analysis further confirms that BCP derivatives consistently show a substantial improvement in aqueous solubility over their aromatic counterparts, a trend not observed for other saturated bioisosteres like bicyclo[2.2.2]octane [2].

ADME Pharmacokinetics Drug Formulation

Synthetic Accessibility and Functional Group Compatibility: Enabling Efficient Parallel Synthesis and Late-Stage Functionalization

The compound serves as a key intermediate in mild, high-yielding photocatalytic syntheses. A visible-light-induced three-component reaction using [1.1.1]propellane and diazoates enables the efficient synthesis of 3-heteroaryl BCP acetates, including derivatives of tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate, under mild conditions with excellent functional group compatibility and high atom economy . This methodology avoids harsh reagents and allows for the installation of diverse heterocycles, providing a robust and scalable route compared to traditional, more forcing conditions often required for phenyl-based or other saturated bioisostere syntheses [1]. This is a clear advantage over analogs like simple phenyl acetates, which may require more stringent or less modular conditions for analogous derivatization.

Synthetic Chemistry Parallel Synthesis Late-Stage Functionalization

Best Application Scenarios for tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate in Drug Discovery and Chemical Biology


Lead Optimization: Improving Solubility and Oral Bioavailability of Phenyl-Containing Hits

This compound is ideally suited for replacing a para-substituted phenyl ring in a lead series where poor aqueous solubility or high LogP is limiting oral absorption. The >4-fold improvement in oral exposure seen with the γ-secretase inhibitor analog [1] serves as a strong precedent. Procurement of this BCP-acetate building block enables rapid SAR exploration and can rescue otherwise promising chemical matter that is stalled due to poor ADME properties.

Scaffold Hopping for Patentability and Novel Chemical Space Exploration

Replacing a common phenyl-acetate or tert-butyl group with the BCP-acetate moiety provides a patentable scaffold with a distinct three-dimensional shape. The unique bridge vectors offered by the BCP core allow for novel substituent disposition [2], accessing chemical space that is underrepresented in commercial libraries. This makes tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate a strategic procurement item for building proprietary, sp³-rich compound collections.

Late-Stage Functionalization via Photocatalytic Cross-Coupling

The mild, visible-light-mediated synthetic methodology for installing heteroaryl groups onto the BCP core makes this compound a powerful tool for late-stage functionalization (LSF) campaigns. Researchers can reliably diversify advanced intermediates without resorting to harsh conditions that may degrade sensitive functional groups. This is a key differentiator from simpler alkyl esters, which lack the modular reactivity and bioisosteric benefits of the BCP system.

Medicinal Chemistry of CNS and Oncology Targets

In therapeutic areas like CNS and oncology, where balancing potency with favorable brain penetration or reduced toxicity is critical, the BCP motif has demonstrated a favorable profile. The class-level improvements in LogP and metabolic stability are directly relevant to these indications. Specifically, for CNS targets, the enhanced permeability and reduced P-gp efflux liability often associated with lower LogP and increased saturation can be a deciding factor, making this building block a high-priority procurement item for these focused libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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